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For Researchers, Scientists, and Drug Development Professionals

Introduction
Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cytidine analogue

with demonstrated activity against HIV. As with any pharmaceutical compound, a robust and

reliable analytical method is crucial for quality control, stability testing, and formulation

development. This application note details a stability-indicating High-Performance Liquid

Chromatography (HPLC) method for the quantitative analysis of Apricitabine in bulk drug

substance and pharmaceutical formulations. The described method is designed to separate

Apricitabine from its potential degradation products and related substances.

Principle
The method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and

quantify Apricitabine. The chromatographic conditions are optimized to achieve a sharp,

symmetrical peak for Apricitabine, well-resolved from potential impurities and degradation

products generated under stress conditions. Method validation is performed in accordance with

the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate,

precise, specific, and robust.
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Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter Specification

HPLC System Agilent 1260 Infinity II LC System or equivalent

Detector UV-Vis Detector

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase
Acetonitrile : 20mM Potassium Dihydrogen

Phosphate Buffer (pH 4.5) (20:80, v/v)

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30 °C

Detection Wavelength 275 nm

Run Time 15 minutes

Preparation of Solutions
a. Mobile Phase Preparation: Prepare a 20mM potassium dihydrogen phosphate solution and

adjust the pH to 4.5 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane

filter. Mix the filtered buffer with HPLC grade acetonitrile in the ratio of 80:20 (v/v). Degas the

mobile phase by sonication for 15 minutes before use.

b. Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Apricitabine
reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of

diluent (Mobile Phase) and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL

with the diluent and mix well.

c. Standard Working Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a

100 mL volumetric flask and dilute to the mark with the diluent.
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d. Sample Preparation (for a hypothetical 200 mg tablet): Weigh and finely powder 20 tablets.

Transfer an amount of powder equivalent to 100 mg of Apricitabine into a 100 mL volumetric

flask. Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to

ensure complete dissolution of the drug. Cool the solution to room temperature and make up

the volume with diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first

few mL of the filtrate. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and

dilute to the mark with the diluent to obtain a final concentration of 100 µg/mL.

Method Validation Protocol
The developed HPLC method should be validated according to ICH guidelines. The following

parameters should be assessed:

Specificity: Assessed by analyzing blank, placebo, standard, and sample solutions to ensure

no interference at the retention time of Apricitabine. Forced degradation studies are also

performed to demonstrate the stability-indicating nature of the method.

Linearity: Determined by analyzing a series of at least five concentrations of Apricitabine
standard solution over a specified range (e.g., 25-150 µg/mL). A calibration curve of peak

area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

Accuracy: Performed by the standard addition method at three different concentration levels

(e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is

calculated.

Precision:

System Precision: Determined by injecting the standard solution six times and calculating

the relative standard deviation (%RSD) of the peak areas.

Method Precision (Repeatability): Assessed by analyzing six independent sample

preparations and calculating the %RSD of the assay results.

Intermediate Precision: Evaluated by performing the analysis on different days, with

different analysts, and on different instruments.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-

noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the

response and the slope of the calibration curve.

Robustness: The reliability of the method is tested by intentionally varying chromatographic

parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1

mL/min), and column temperature (±2 °C).

Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies are

performed on the Apricitabine drug substance. The drug is subjected to the following stress

conditions:

Acid Hydrolysis: 1 mL of 1 M HCl is added to 1 mL of the stock solution. The solution is

heated at 80 °C for 2 hours, neutralized with 1 M NaOH, and diluted to a final concentration

of 100 µg/mL with the mobile phase.

Base Hydrolysis: 1 mL of 1 M NaOH is added to 1 mL of the stock solution. The solution is

heated at 80 °C for 2 hours, neutralized with 1 M HCl, and diluted to a final concentration of

100 µg/mL with the mobile phase.

Oxidative Degradation: 1 mL of 30% H₂O₂ is added to 1 mL of the stock solution. The

solution is kept at room temperature for 24 hours and then diluted to a final concentration of

100 µg/mL with the mobile phase.

Thermal Degradation: The solid drug is kept in a hot air oven at 105 °C for 48 hours. A

sample is then prepared at a concentration of 100 µg/mL.

Photolytic Degradation: The solid drug is exposed to UV light (254 nm) for 24 hours. A

sample is then prepared at a concentration of 100 µg/mL.

Data Presentation
Table 2: System Suitability Parameters
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Parameter Acceptance Criteria Typical Result

Tailing Factor ≤ 2.0 1.1

Theoretical Plates ≥ 2000 5500

%RSD of Peak Area ≤ 2.0% 0.8%

Table 3: Method Validation Summary

Parameter Result

Linearity Range 25 - 150 µg/mL

Correlation Coefficient (r²) ≥ 0.999

Accuracy (% Recovery) 98.0% - 102.0%

Precision (%RSD)

- System Precision ≤ 1.0%

- Method Precision ≤ 2.0%

LOD 0.1 µg/mL

LOQ 0.3 µg/mL

Robustness The method is robust.

Table 4: Forced Degradation Study Results
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Stress Condition % Degradation
Purity Angle < Purity
Threshold

Acid Hydrolysis (1M HCl,

80°C, 2h)
15.2% Yes

Base Hydrolysis (1M NaOH,

80°C, 2h)
10.5% Yes

Oxidative (30% H₂O₂, RT, 24h) 22.8% Yes

Thermal (105°C, 48h) 5.1% Yes

Photolytic (UV light, 24h) 8.7% Yes
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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